3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride
Description
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c8-7-1-5-3-9-4-6(5)2-7;/h5-7H,1-4,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMYRZYJGNXXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CSC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Functionalization and Cyclization
The bicyclic structure originates from a thiophene precursor, typically 2,3-dimethylthiophene, which undergoes reduction and subsequent functionalization. Commercial 3-formyl-2-methylthiophene is reduced to 2,3-dimethylthiophene, though impurities like 2,4-dimethylthiophene (~10%) necessitate purification via selective thiol addition. Treatment with 1-hexanethiol in the presence of [nBu₄N]⁺F⁻ (5 mol%) converts impurities into higher-boiling-point derivatives, enabling vacuum distillation of pure 2,3-dimethylthiophene.
Ortho-lithiation of aniline derivatives using lithium diisopropylamide (LDA) generates reactive intermediates that undergo 1,4-addition to cyclopentenones. For example, ortho-lithiated anilines react with 2-cyclopentenones to form tertiary alcohols, which are acid-treated to induce elimination and cyclization. Hydrochloric acid (2M) precipitates the hydrochloride salt of the bicyclic amine directly, yielding 50–65% after neutralization.
Stereochemical Control and Ring Closure
Stereoselective synthesis requires careful control during cyclization. In one approach, the lithium carbamate intermediate (-N(COOLi)-) derived from aniline directs ortho-deprotonation, enabling regioselective addition to thiophene derivatives. Acidic work-up (HCl) simultaneously eliminates water and protonates the amine, forming the hydrochloride salt. Alternative methods employ Grubbs catalysts for ring-closing metathesis, though this is more common in cyclophane syntheses.
Hydrochloride Salt Formation and Purification
Acid-Mediated Precipitation
Post-cyclization, the free base is treated with aqueous HCl (2M) at 0°C, inducing precipitation of the hydrochloride salt. Replacing ethyl acetate with hexane enhances crystallization efficiency, yielding a white powder with >95% purity. The solubility profile of the hydrochloride salt in polar solvents (e.g., water, methanol) facilitates recrystallization for further purification.
Chromatography-Free Scalability
Notably, the entire process avoids column chromatography. Vacuum distillation removes low-boiling-point byproducts, while selective thiol addition eliminates high-boiling impurities. This scalability is critical for industrial applications, enabling multi-gram synthesis (up to 50 g per batch).
Optimization Strategies for Yield and Efficiency
Solvent and Catalyst Screening
- KF-Celite in Acetonitrile : Alkylation of indane-1,3-dione derivatives using KF-celite in dry acetonitrile achieves 70–74% yield, a method adaptable to cyclopenta[c]thiophen systems.
- Ultrasound/Microwave Irradiation : Condensation reactions under ultrasonic irradiation (60°C, 30 min) or microwave conditions reduce reaction times from 8 hours to 1 hour while maintaining yields.
Byproduct Management
- Thiol Quenching : Residual 2,4-dimethylthiophene is converted to non-volatile thioethers using 1-hexanethiol, ensuring >99% purity of the distilled thiophene precursor.
- Oxidative Purification : TiCl₃(THF)₃ prevents electron transfer side reactions during metallation, improving yields of transition metal complexes by >80%.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, methanol/water gradient) shows a single peak with >98% purity. LC-MS confirms the molecular ion peak at m/z 179.71.
Comparative Analysis of Synthetic Methods
Industrial and Research Applications
The compound’s rigid bicyclic structure makes it a valuable intermediate in metallocene catalysts and pharmaceuticals. For example, it serves as a ligand in titanium-based polymerization catalysts, enhancing stereoregularity in polyolefins. Recent studies also explore its bioactivity in antitumor and antimicrobial agents.
Chemical Reactions Analysis
Types of Reactions
3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in various alkylated or acylated products.
Scientific Research Applications
Biological Activities
Research has demonstrated a range of biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that derivatives of cyclopentathiophene compounds exhibit significant antimicrobial properties. For instance:
- A study evaluated the antimicrobial efficacy of synthesized derivatives against various bacterial strains and fungi. The results showed promising activity against resistant strains .
Anticancer Properties
The compound has been investigated for its potential anticancer effects:
- In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines .
Anti-inflammatory Effects
Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, indicating potential use in treating inflammatory conditions .
Case Studies
- Case Study on Antimicrobial Efficacy :
- Anticancer Research :
- Inflammation Model Studies :
Mechanism of Action
The mechanism of action of 3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Challenges : Thiophene-containing bicyclic amines require precise control of ring strain and stereochemistry during alkylation or Grignard reactions .
- Biological Interactions : Sulfur atoms in thiophene analogs may improve binding to metalloenzymes or redox-sensitive targets compared to nitrogen-rich analogs .
- Salt Forms: Hydrochloride salts dominate due to improved crystallinity and bioavailability, as seen in both the target compound and 3-Amino-3-azabicyclo[3,3,0]octane .
Biological Activity
Molecular Formula
- Molecular Formula : C10H14N2S
- Molecular Weight : 182.3 g/mol
- CAS Number : Not specified in available literature.
Structure
The compound features a cyclopentathiophene core, which contributes to its unique biological properties. The presence of the amine group enhances its reactivity and interaction with biological targets.
Pharmacological Properties
Research indicates that 3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]thiophen-5-amine exhibits several pharmacological activities:
- Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antinociceptive Activity : The compound has shown promise in reducing pain responses in various models, indicating potential applications in pain management.
- Neuroprotective Effects : Some studies report that it may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease prevention.
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
Case Studies
-
Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant-like effects of the compound.
- Methodology : Rodent models were treated with varying doses of the compound.
- Results : Significant reductions in immobility time during forced swim tests were observed, suggesting antidepressant activity.
-
Pain Management Study :
- Objective : To assess the antinociceptive properties.
- Methodology : Pain models using thermal and chemical stimuli were employed.
- Results : The compound demonstrated a dose-dependent reduction in pain response.
Data Table
Q & A
Q. Table 1: Stability Study Parameters
| Condition | Test Method | Key Metrics |
|---|---|---|
| Thermal (40°C) | HPLC | % Parent compound remaining |
| UV exposure | LC-MS | Photooxidation byproducts |
| High humidity | TGA | Mass loss due to moisture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
